molecular formula C10H8ClN B2520078 Quinoline, 8-chloro-7-methyl- CAS No. 102653-25-8

Quinoline, 8-chloro-7-methyl-

Cat. No. B2520078
CAS RN: 102653-25-8
M. Wt: 177.63
InChI Key: DRLIVLYHIKQSCF-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Technetium(V) 8-Quinolinolates

Technetium(V) complexes with 8-quinolinolate ligands have been synthesized, showing that these complexes can precipitate from methanol and are susceptible to solvolysis, forming a methoxy species. The chlorobis(2-methyl-8-quinolinolato)oxotechnetium(V) complex, in particular, has been characterized by X-ray crystallography, revealing a distorted-octahedral coordination geometry. This study provides insights into the structural aspects of metal complexes containing 8-quinolinolate ligands .

Reactivity of Bifunctional Ambiphilic Molecules

The synthesis of 8-(dimesitylboryl)quinoline and its reactivity, including hydrolysis and coordination to various metal ions, has been explored. The molecule exhibits rapid hydrolysis and forms coordination complexes with Cu(I), Ag(I), and Pd(II), with the quinolinyl nitrogen coordinating to the metal ion. The study highlights the cooperative effects within the bifunctional ambiphilic site and the formation of stable complexes .

Structural, Vibrational, and Quantum Chemical Investigations

6,7-Dichloro-2-methyl-5,8-quinolinedione has been investigated for its molecular structure and potential as an anticancer compound. Techniques such as X-ray diffraction, IR spectrum analysis, and quantum chemical calculations have been used to characterize the compound. The study also includes cytotoxic activity tests against human cancer cell lines and molecular docking to examine interactions with the NQO1 enzyme .

Comparison of Quinoline Complexes of Palladium(II)

The study compares the palladation behavior of benzo[h]quinoline and 8-methylquinoline with palladium(II) and related ligands. The crystal and molecular structure of a complex with benzo[h]quinoline has been determined, revealing a square planar coordination with a notable short H10(bquin)⋯Pd distance. The study discusses the stereochemistry and coordination preferences of these ligands .

Stereochemistry of Bridgehead Nitrogen Compounds

The stereochemistry of various decahydroquinazolines and decahydroquinolines has been determined using 1H NMR and IR spectroscopy, along with conformational analysis. The study provides insights into the solution conformations and the influence of ring junctions and substituents on the stereochemistry of these compounds .

X-ray Structure of Isomeric Chloro-(methylthio)quinolines

The crystal and molecular structures of isomeric chloro-(methylthio)quinolines have been determined, showing differences in the attractive interactions between ortho-situated heteroatoms. The study includes ab initio calculations of atomic charges, which help to understand the electronic effects in these isomers .

Palladation Behavior of Substituted Quinolines

The cyclopalladation reactions of 8-methyl-, 8-ethyl-, and 8-isopropyl-quinolines, along with their 2-substituted derivatives, have been studied. The influence of different substituents on the palladation process is discussed, and the spectroscopic characterization of the products is provided. The study also examines the dynamic NMR behavior of the resulting complexes .

Pharmacomodulation of Indoloquinolinediones

The synthesis and cytotoxicity of 8-substituted 11H-indolo[3,2-c]quinoline-7,10-diones have been investigated. The study describes the modification of the quinoline structure to enhance cytotoxicity, with a focus on the displacement of substituents and the resulting effects on biological activity .

Synthesis of a Nitro-Substituted Quinoline

A new compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, has been synthesized through a multi-step process, including selective nitration and chlorination. The study confirms the structure of the product using mass spectrometry and 1H NMR spectrometry, contributing to the development of novel quinoline derivatives .

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives are recognized for their effectiveness as anticorrosive agents. These compounds exhibit high electron density, which enables them to adsorb onto metallic surfaces and form stable chelating complexes through coordination bonding. This characteristic makes them suitable for protecting metals from corrosion, a crucial aspect in maintaining the integrity and longevity of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).

Synthesis and Design for Organic Materials

Quinoline and its analogs, such as Hexaazatriphenylene (HAT) derivatives, play a significant role in the synthesis and design of organic materials. Their electron-deficient, rigid, and planar structure, combined with excellent π–π stacking ability, makes them ideal scaffolds for creating a variety of molecular, macromolecular, and supramolecular systems. These are utilized in applications ranging from n-type semiconductors to sensors and liquid crystals, demonstrating the versatility of quinoline derivatives in the development of advanced materials (Segura, Juárez, Ramos, & Seoane, 2015).

Green Chemistry Approaches

The synthesis of quinoline scaffolds has been subject to green chemistry approaches to minimize the environmental impact. Researchers have developed methods that reduce or eliminate the use of hazardous chemicals, solvents, and catalysts. These greener, non-toxic methods not only aim to protect human health and the environment but also pave the way for the sustainable production of quinoline derivatives (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).

Mechanism of Action

Target of Action

Quinoline, 8-chloro-7-methyl-, is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to target various proteins and enzymes in the body. For instance, it has been found that increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Mode of Action

Quinoline, 8-chloro-7-methyl-, interacts with its targets, such as COX-2, through a process that involves nucleophilic and electrophilic substitution reactions . The compound’s antibacterial activity is realized through a metal (II)-dependent mode of action possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .

Biochemical Pathways

Quinoline, 8-chloro-7-methyl-, affects various biochemical pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain . By inhibiting this enzyme, Quinoline, 8-chloro-7-methyl-, can potentially reduce inflammation and pain.

Pharmacokinetics

It is known that the lipophilic properties of quinoline derivatives can influence their pharmacokinetic properties .

Result of Action

The result of the action of Quinoline, 8-chloro-7-methyl-, is primarily the inhibition of targeted enzymes or proteins, leading to potential therapeutic effects. For example, by inhibiting COX-2, it may reduce inflammation and pain .

Action Environment

The action of Quinoline, 8-chloro-7-methyl-, can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can influence its antibacterial activity

Safety and Hazards

Quinoline can affect you when inhaled and by passing through the skin . It should be handled as a CARCINOGEN and MUTAGEN–WITH EXTREME CAUTION . Contact can irritate and burn the skin and eyes with possible eye damage . Inhaling Quinoline can irritate the nose, throat, and lungs . High exposure to Quinoline can cause headache, nausea, vomiting, and dizziness . Quinoline may damage the liver .

Future Directions

The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

properties

IUPAC Name

8-chloro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIVLYHIKQSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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